molecular formula C16H14FeN2O2 B15130535 N,N'-Bis(salicylidene)ethylenediamine Iron(II)

N,N'-Bis(salicylidene)ethylenediamine Iron(II)

Cat. No.: B15130535
M. Wt: 322.14 g/mol
InChI Key: AAJGISIJWYVWOG-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(salicylidene)ethylenediamine Iron(II) typically involves the reaction of N,N’-Bis(salicylidene)ethylenediamine with iron(II) chloride in an acetone solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the iron(II) complex .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(salicylidene)ethylenediamine Iron(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(salicylidene)ethylenediamine Iron(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(II) complex results in the formation of the iron(III) complex, while ligand exchange reactions yield new coordination compounds with different ligands .

Mechanism of Action

The mechanism by which N,N’-Bis(salicylidene)ethylenediamine Iron(II) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, the compound can induce ferroptosis by generating reactive oxygen species and promoting lipid peroxidation . The molecular targets and pathways involved include the mitochondrial pathway and the generation of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(salicylidene)ethylenediamine Cobalt(II): Similar structure but with cobalt instead of iron.

    N,N’-Bis(salicylidene)ethylenediamine Nickel(II): Similar structure but with nickel instead of iron.

    N,N’-Bis(salicylidene)ethylenediamine Copper(II): Similar structure but with copper instead of iron.

Uniqueness

N,N’-Bis(salicylidene)ethylenediamine Iron(II) is unique due to its specific coordination chemistry with iron, which imparts distinct catalytic and biological properties. The ability to undergo redox reactions and induce ferroptosis sets it apart from its cobalt, nickel, and copper analogs .

Properties

Molecular Formula

C16H14FeN2O2

Molecular Weight

322.14 g/mol

IUPAC Name

iron(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate

InChI

InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2

InChI Key

AAJGISIJWYVWOG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Fe+2]

Origin of Product

United States

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